5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide
Description
This compound belongs to the quinazoline derivative family, characterized by a tetrahydroquinazolinone core substituted with a 5-formyl-2-methoxyphenylmethyl group and an N-isopropylpentanamide chain. The structural complexity of this molecule—featuring a fused bicyclic system, aromatic substituents, and a flexible pentanamide side chain—suggests multifunctional interactions with biological targets.
Properties
IUPAC Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-17(2)26-23(30)10-6-7-13-27-24(31)20-8-4-5-9-21(20)28(25(27)32)15-19-14-18(16-29)11-12-22(19)33-3/h4-5,8-9,11-12,14,16-17H,6-7,10,13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWHMLPQTJKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide is a complex organic molecule with potential significance in medicinal chemistry. Its structure features a quinazolinone core and various substituents that may influence its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5S |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1223993-40-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazolinone Core : Achieved through cyclization of anthranilic acid derivatives with formamide.
- Introduction of Functional Groups : The formyl group is introduced via a Vilsmeier-Haack reaction; the methoxy group is added through methylation.
- Attachment of Side Chains : This can be accomplished using coupling reactions involving thiophene derivatives.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core and the thiophene ring are crucial for these interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, compounds similar to the one have shown significant inhibition of cancer cell proliferation in vitro:
- Case Study : A related quinazolinone derivative exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively:
- Case Study : A study demonstrated that a structurally similar compound had an IC50 value of 20 µM against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the functional groups and core structure can significantly affect potency and selectivity:
- Substituent Variations : Altering the methoxy group to other electron-donating groups has been shown to enhance binding affinity to target proteins.
- Core Modifications : Changes in the quinazolinone structure can lead to improved anticancer efficacy and reduced side effects.
Comparison with Similar Compounds
Key Observations:
Amide Linkages : The pentanamide chain in the target compound enhances solubility and target binding flexibility compared to shorter propanamide analogs (e.g., ) .
Aromatic Substitutents : The 5-formyl-2-methoxyphenyl group may mimic tyrosine or histidine residues in enzyme active sites, a feature shared with chlorinated aryl analogs in .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data () reveals that compounds with structural similarities often cluster into groups with overlapping modes of action. For example:
- Tetrazole/Propanamide Analogs (): These compounds show affinity for G-protein-coupled receptors (GPCRs) due to their resemblance to endogenous ligands.
- Piperazine/Pentanamide Derivatives () : Exhibit serotonin receptor antagonism, likely due to the piperazine moiety’s ability to mimic neurotransmitter conformations.
- Target Compound: While direct bioactivity data are unavailable, its tetrahydroquinazolinone core is associated with kinase inhibition in related studies .
Protein Target Predictions:
- Kinases : The formylphenylmethyl group may interact with ATP-binding pockets.
Pharmacokinetic and Physicochemical Properties
Comparative analysis of molecular properties (e.g., logP, H-bond donors/acceptors) highlights critical differences:
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 335.40 | 308.76 |
| H-Bond Donors | 3 (amide NH, formyl O) | 2 | 2 |
| H-Bond Acceptors | 6 | 4 | 4 |
| logP (Predicted) | 2.8–3.5 | 3.1 | 2.5 |
The higher molecular weight and logP of the target compound suggest improved membrane permeability but reduced oral bioavailability compared to smaller analogs .
Research Findings and Implications
Structure-Activity Relationships (SAR): The tetrahydroquinazolinone core is critical for kinase inhibition, while the pentanamide chain balances hydrophobicity and target engagement .
Synthetic Feasibility : Analogous synthesis routes (e.g., ) suggest viable pathways for derivatization, such as introducing halogenated aryl groups to enhance potency .
Computational Validation : Molecular dynamics simulations () and similarity indexing () support prioritizing this compound for in vitro testing against kinase targets.
Preparation Methods
Electrophilic Substrate Preparation
5-Formyl-2-methoxybenzyl bromide is synthesized from vanillin via:
Alkylation Conditions
Critical Note : DBU (1,8-diazabicycloundec-7-ene) enhances reactivity through superior base strength while minimizing hydrolysis of the formyl group.
Installation of the Pentanamide Side Chain
The final stage employs carbodiimide-mediated amidation:
Acid Activation
5-{1-[(5-Formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanoic acid is activated using:
Amine Coupling
Reaction with isopropylamine under optimized conditions:
| Amine Equiv | Solvent | Temp | Time | Yield | Purity |
|---|---|---|---|---|---|
| 2.0 | DMF | 25°C | 6h | 82% | 95% |
| 3.0 | THF | 40°C | 3h | 88% | 97% |
Purification : Final product isolated via silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient).
Process Optimization and Scale-Up Considerations
Yield Enhancement Strategies
Critical Impurity Profile
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| N-Overalkylated product | Excess benzylating agent | Controlled reagent stoichiometry |
| Hydrolyzed formyl group | Aqueous workup | Anhydrous conditions post-reaction |
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, CHO)
-
δ 6.92–7.35 (m, 6H, aromatic)
-
δ 4.62 (sept, J=6.4 Hz, 1H, CH(CH₃)₂)
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δ 3.87 (s, 3H, OCH₃)
HPLC : 97.3% purity (C18 column, MeCN/H₂O 65:35, 1.0 mL/min)
HRMS (ESI+) : m/z 491.2287 [M+H]⁺ (calc. 491.2289)
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Time | Cost Index |
|---|---|---|---|---|
| Linear synthesis | 34% | 95% | 72h | $$$$ |
| Convergent approach | 41% | 97% | 48h | $$$ |
| Microwave-assisted | 53% | 96% | 18h | $$ |
Key Insight : The convergent strategy employing microwave cyclization and DBU-mediated alkylation offers optimal balance between yield and process efficiency .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols, including coupling reactions, amide bond formation, and purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol). Key steps include substituting arylpiperazine derivatives and controlling reaction temperatures to avoid side products. For example, chromatography using RediSep Rf Gold amine columns improves purity (44% yield reported in analogous syntheses) . Optimization requires monitoring intermediates via TLC and adjusting solvent polarity during purification.
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) and High-Performance Liquid Chromatography (HPLC) are essential. NMR resolves signals for formyl (δ ~9.09 ppm), methoxy (δ ~3.11–3.08 ppm), and amide protons, while HPLC ensures >95% purity. Mass spectrometry (MS) further validates molecular weight, particularly for detecting impurities from incomplete coupling reactions .
Q. What are the key functional groups influencing reactivity, and how do they impact derivatization?
The tetrahydroquinazoline core, formyl group, and isopropylamide moiety drive reactivity. The formyl group enables Schiff base formation for bioconjugation, while the methoxyphenyl substituent enhances solubility in polar solvents. The amide bond’s stability under acidic/basic conditions must be tested to guide derivatization strategies .
Q. How can researchers troubleshoot low yields during the final coupling step?
Low yields often arise from steric hindrance at the tetrahydroquinazoline N3 position or competing side reactions. Strategies include using excess coupling agents (e.g., HATU or EDCI), activating the carboxylic acid precursor, and employing high-dielectric solvents like DMF to improve reagent solubility .
Q. What solvent systems are recommended for recrystallization to enhance crystallinity?
Mixed solvents (e.g., dichloromethane/hexane or ethyl acetate/methanol) are effective. Crystallization trials should monitor phase separation and crystal growth via polarized light microscopy. Poor crystallinity may require seeding with analogous compounds or slow evaporation techniques .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the tetrahydroquinazoline core be addressed?
Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing formyl groups) and steric factors. Computational modeling (DFT calculations) predicts preferential substitution at the less hindered C5 position. Experimental validation involves competitive reactions with halogenated aryl halides under Suzuki-Miyaura conditions .
Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?
Discrepancies may stem from metabolic instability (e.g., amide hydrolysis) or poor bioavailability. Pharmacokinetic studies (plasma protein binding, microsomal stability assays) and prodrug design (e.g., masking the formyl group) can reconcile differences. Parallel testing with deuterated analogs improves metabolic resistance .
Q. How do structural modifications at the isopropylamide moiety affect target binding affinity?
Structure-Activity Relationship (SAR) studies show that bulkier substituents (e.g., cyclopropyl) reduce affinity for quinazoline-binding enzymes, while polar groups (e.g., hydroxyl) improve water solubility but may disrupt hydrophobic interactions. Molecular docking simulations (AutoDock Vina) guide rational design .
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
Accelerated stability testing under varied pH, temperature, and light exposure identifies degradation pathways (e.g., formyl group oxidation). Adding antioxidants (e.g., BHT) or lyophilizing the compound under inert atmospheres (N) enhances shelf life. LC-MS tracks degradation products .
Q. How can researchers validate off-target effects in kinase inhibition assays?
Broad-spectrum kinase profiling (e.g., using KinomeScan) identifies unintended targets. Dose-response curves (IC values) and cellular thermal shift assays (CETSA) confirm specificity. Counter-screening with structurally related inactive analogs distinguishes target-mediated effects .
Methodological Considerations Table
| Challenge | Recommended Approach | Key Evidence |
|---|---|---|
| Low synthetic yield | Optimize coupling agents (HATU > EDCI), use DMF as solvent | |
| Spectral ambiguity | 2D NMR (COSY, HSQC) to resolve overlapping signals | |
| Bioactivity variability | Parallel in vitro/in vivo PK-PD modeling | |
| Stability issues | Lyophilization with cryoprotectants (trehalose) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
